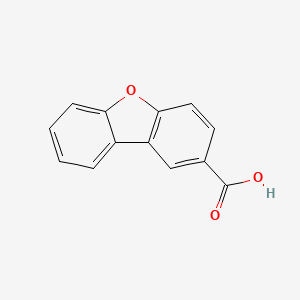

2-Dibenzofurancarboxylic acid

CAS No.: 22439-48-1

Cat. No.: VC2319718

Molecular Formula: C13H8O3

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22439-48-1 |

|---|---|

| Molecular Formula | C13H8O3 |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | dibenzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) |

| Standard InChI Key | UGKPZVGCVIWBNX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O |

Introduction

Chemical Structure and Properties

2-Dibenzofurancarboxylic acid has the molecular formula C13H8O3 and consists of a dibenzofuran core scaffold with a carboxylic acid group at the 2-position. The compound is characterized by its heterocyclic structure containing fused benzene and furan rings, which contributes to its distinctive chemical behavior and biological activities.

The structural features of this compound are fundamental to understanding its reactivity and applications. The dibenzofuran backbone provides rigidity and aromaticity, while the carboxylic acid group serves as a key functional moiety for further modifications and interactions with biological targets.

Physical and Chemical Properties

2-Dibenzofurancarboxylic acid exhibits several notable physicochemical characteristics that influence its behavior in biological systems and synthetic applications. These properties are summarized in Table 1.

Table 1: Key Physical and Chemical Properties of 2-Dibenzofurancarboxylic Acid

The compound's limited water solubility but good solubility in organic solvents influences its pharmaceutical formulation and bioavailability. Its potential for high gastrointestinal absorption suggests favorable pharmacokinetic properties for drug development considerations.

Synthesis Methods

The synthesis of 2-Dibenzofurancarboxylic acid can be accomplished through various routes, with metabolic degradation of dibenzofuran through lateral dioxygenation pathways being one documented approach. The compound can also be prepared through chemical synthesis methods focused on the construction of the heterocyclic ring system.

Biochemical Role and Mechanism of Action

2-Dibenzofurancarboxylic acid and its derivatives participate in several biochemical pathways and interact with specific biological targets, contributing to their therapeutic potential.

Enzymatic Interactions

Research indicates that 2-Dibenzofurancarboxylic acid is involved in the catalytic mechanism of certain enzymes. One significant interaction is its potential inhibition of cytochrome P450 1A2 (CYP1A2), an important enzyme in drug metabolism. This property has implications for drug-drug interactions and potential therapeutic applications.

Derivatives of dibenzofuran carboxylic acids have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This inhibition is particularly relevant for anti-diabetic applications, as discussed in Section 5.2 .

Cellular and Molecular Effects

Benzofuran compounds, including derivatives of 2-Dibenzofurancarboxylic acid, exhibit diverse cellular effects:

-

Anti-tumor activity through potential apoptosis induction and cell cycle arrest

-

Antibacterial properties through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes

-

Anti-oxidative effects by neutralizing reactive oxygen species

-

Anti-viral activities through various mechanisms

These cellular effects are mediated through molecular interactions with specific targets, including enzyme inhibition, receptor binding, and modulation of gene expression pathways.

Therapeutic Applications

Research on 2-Dibenzofurancarboxylic acid and its derivatives has revealed several promising therapeutic applications. These applications stem from the compound's unique structural features and its ability to interact with specific biological targets.

Anticancer Activity

Derivatives of benzofuran carboxylic acids have demonstrated significant cytotoxic activity against various human cancer cell lines. A study conducted at the National Cancer Institute evaluated several benzofuran carboxylic acid derivatives for their anticancer potential. Six compounds showed notable cytotoxic activities:

-

7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid

-

6-hydroxy-7-(p-methoxycinnamoyl)-3-methyl-2-benzofurancarboxylic acid

-

5-bromo-7-hydroxy-6-methoxy-2-benzofurancarboxylic acid methyl ester

-

6-acetyl-5-(O-ethyl-2'-diethylamino)-2-methyl-3-benzofurancarboxylic acid methyl ester

-

6-(O-ethyl-2'-diethylamino)-7-p-methoxycinnamoyl)-3-methyl-2-benzofurancarboxylic acid methyl ester hydrochloride

-

5-bromo-7-(O-ethyl-2'-diethylamino)-6-methoxy-2-benzofurancarboxylic acid methyl ester

The structural diversity of these active compounds suggests that modifications to the basic benzofuran carboxylic acid scaffold can fine-tune anticancer properties, potentially through different mechanisms of action.

Hypolipidemic Activity

Related compounds, specifically 2,3-dihydrobenzofuran-2-carboxylic acids, have been identified as potent and subtype-selective PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonists. These compounds demonstrate excellent cholesterol- and triglyceride-lowering activities in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs .

The hypolipidemic activity of these compounds was observed at dose levels significantly lower than the marketed PPARα agonist fenofibrate, suggesting greater potency and potential therapeutic advantage . Structure-activity relationship studies have identified key structural elements within this class of compounds that maintain potency and subtype selectivity.

Antimicrobial Applications

Dibenzofuran derivatives have shown promising antimicrobial activities, particularly against Mycobacterium tuberculosis. One study reported that a compound synthesized by reacting 2-dibenzofuran carboxaldehyde with methyl acrylate exhibited antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 mg/mL .

Additionally, dicationic dibenzofuran derivatives have demonstrated activity against Pneumocystis carinii, an opportunistic fungal pathogen that causes pneumonia in immunocompromised individuals. The antimicrobial activity of these compounds is attributed, in part, to their DNA-binding properties .

Structure-Activity Relationships

Understanding the relationship between structural modifications of 2-Dibenzofurancarboxylic acid and resulting biological activities is crucial for rational drug design. Several key structural elements have been identified as important for specific biological activities.

Key Structural Elements for Biological Activity

Table 2: Structure-Activity Relationships of Dibenzofuran Carboxylic Acid Derivatives

| Structural Modification | Biological Effect | Potential Mechanism |

|---|---|---|

| Addition of hydroxyl groups | Enhanced cytotoxicity | Improved hydrogen bonding with targets |

| Halogenation (e.g., bromination) | Increased antimicrobial activity | Enhanced membrane penetration |

| Methyl ester formation | Improved bioavailability | Enhanced cellular uptake |

| Addition of diethylamino groups | Increased anti-diabetic activity | Enhanced PTP1B binding |

| Introduction of p-methoxycinnamoyl | Cytotoxic activity | Potential DNA intercalation |

The position of substitution on the dibenzofuran ring system significantly influences biological activity. For instance, compounds with substitutions at positions 5, 6, and 7 of the benzofuran ring system often exhibit enhanced cytotoxic properties compared to unsubstituted analogues .

Current Research Trends and Future Perspectives

Research on 2-Dibenzofurancarboxylic acid and its derivatives continues to evolve, with several promising directions emerging in recent studies.

Emerging Applications

The diverse biological activities of dibenzofuran carboxylic acid derivatives suggest several potential therapeutic applications beyond those already established. These include:

-

Development of selective enzyme inhibitors for metabolic disorders

-

Design of antimycobacterial agents for resistant tuberculosis strains

-

Creation of novel antiplasmodial compounds with reduced cytotoxicity

-

Exploration of neuroprotective properties based on oxidative stress reduction

Synthetic Approaches

Advanced synthetic methodologies are being developed to improve access to dibenzofuran carboxylic acid derivatives. These include:

-

Metal-catalyzed coupling reactions for efficient functionalization

-

Green chemistry approaches to reduce environmental impact

-

Flow chemistry methods for scalable synthesis

-

Biocatalytic approaches using engineered enzymes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume